5-Bromo-2-pyrimidineacetonitrile 5-Bromo-2-pyrimidineacetonitrile
Brand Name: Vulcanchem
CAS No.: 831203-15-7
VCID: VC2545448
InChI: InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
SMILES: C1=C(C=NC(=N1)CC#N)Br
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol

5-Bromo-2-pyrimidineacetonitrile

CAS No.: 831203-15-7

Cat. No.: VC2545448

Molecular Formula: C6H4BrN3

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-pyrimidineacetonitrile - 831203-15-7

Specification

CAS No. 831203-15-7
Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
IUPAC Name 2-(5-bromopyrimidin-2-yl)acetonitrile
Standard InChI InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
Standard InChI Key XLGDBMBECTZVKI-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)CC#N)Br
Canonical SMILES C1=C(C=NC(=N1)CC#N)Br

Introduction

Chemical Identity and Structure

5-Bromo-2-pyrimidineacetonitrile is a crystalline compound with a distinct pyrimidine scaffold. The compound features a bromine atom at the 5-position of the pyrimidine ring, which significantly influences its chemical reactivity and potential biological properties. The acetonitrile (-CH₂CN) functional group at position 2 provides a reactive nitrile moiety that enables further chemical transformations.

Structural Properties

The molecular structure of 5-Bromo-2-pyrimidineacetonitrile consists of a pyrimidine ring with specific substituents. The pyrimidine core contains two nitrogen atoms at positions 1 and 3, creating an electron-deficient heterocyclic system. The bromine substituent at position 5 and the acetonitrile group at position 2 create a molecule with multiple reactive sites for potential chemical modifications .

Identification Data

The compound is characterized by specific chemical identifiers that facilitate its recognition in scientific literature and chemical databases. These identifiers are summarized in the table below:

ParameterValue
Chemical Name5-Bromo-2-pyrimidineacetonitrile
Molecular FormulaC₆H₄BrN₃
Molecular Weight198.02 g/mol
CAS Registry Number831203-15-7
PubChem CID45789784
InChIInChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
InChIKeyXLGDBMBECTZVKI-UHFFFAOYSA-N
SMILESC1=C(C=NC(=N1)CC#N)Br

Table 1: Chemical identification parameters for 5-Bromo-2-pyrimidineacetonitrile

Physical and Chemical Properties

5-Bromo-2-pyrimidineacetonitrile exhibits specific physical and chemical properties that are characteristic of brominated heterocyclic compounds. These properties determine its behavior in various chemical reactions and biological systems.

Chemical Reactivity

The compound's reactivity is primarily governed by three key structural features:

  • The bromine atom at the 5-position, which can participate in various coupling reactions, including Suzuki, Stille, and Sonogashira cross-couplings.

  • The acetonitrile side chain (-CH₂CN), which provides a reactive nitrile group that can undergo hydrolysis, reduction, or conversion to other functional groups.

  • The pyrimidine core, which exhibits electrophilic character due to the electron-withdrawing effect of the two nitrogen atoms.

These features make 5-Bromo-2-pyrimidineacetonitrile a versatile building block in organic synthesis and pharmaceutical development .

Synthesis Methods

Based on synthetic approaches for similar brominated pyrimidine derivatives, several potential methods can be employed for the synthesis of 5-Bromo-2-pyrimidineacetonitrile.

From 5-Bromo-2-chloropyrimidine

Another potential route involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with an appropriate acetonitrile derivative. This method could be particularly useful when starting from commercially available 5-bromo-2-chloropyrimidine .

The reaction typically requires:

  • A base such as potassium carbonate or triethylamine

  • An appropriate solvent system (DMF, acetonitrile)

  • Moderate heating conditions (typically 60-80°C)

  • Reaction time of 8-12 hours

This method has been successfully employed for the synthesis of various 5-bromo-2-substituted pyrimidines with different functional groups .

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structural features and purity of 5-Bromo-2-pyrimidineacetonitrile. The following data can be used for identification and quality assessment.

Mass Spectrometry

Mass spectrometry data would typically show a molecular ion peak at m/z 198/200 with the characteristic isotopic pattern of bromine-containing compounds (approximately 1:1 ratio for the M and M+2 peaks). Additional fragment ions might include those resulting from the loss of the acetonitrile group or the bromine atom .

Structural Comparison with Related Compounds

5-Bromo-2-pyrimidineacetonitrile shares structural similarities with several other halogenated heterocyclic compounds that have established applications in medicinal chemistry and organic synthesis.

Comparison with 2-(5-Bromopyridin-2-yl)acetonitrile

2-(5-Bromopyridin-2-yl)acetonitrile is a structurally related compound with a pyridine core instead of pyrimidine. The comparison of key properties is presented in the table below:

Property5-Bromo-2-pyrimidineacetonitrile2-(5-Bromopyridin-2-yl)acetonitrile
Molecular FormulaC₆H₄BrN₃C₇H₅BrN₂
Molecular Weight198.02 g/mol197.03 g/mol
Core StructurePyrimidine (6-membered ring with 2 N atoms)Pyridine (6-membered ring with 1 N atom)
Bromine PositionPosition 5Position 5
Functional GroupAcetonitrile at position 2Acetonitrile at position 2
Electron DensityMore electron-deficient (2 N atoms)Less electron-deficient (1 N atom)

Table 2: Comparison between 5-Bromo-2-pyrimidineacetonitrile and 2-(5-Bromopyridin-2-yl)acetonitrile

The additional nitrogen atom in the pyrimidine ring of 5-Bromo-2-pyrimidineacetonitrile makes it more electron-deficient compared to its pyridine counterpart, potentially affecting its reactivity in nucleophilic substitution reactions and its binding properties in biological systems.

Comparison with 5-Bromo-2-chloropyrimidine

5-Bromo-2-chloropyrimidine is another important related compound that serves as a versatile intermediate in the synthesis of various 5-bromo-2-substituted pyrimidines:

Property5-Bromo-2-pyrimidineacetonitrile5-Bromo-2-chloropyrimidine
Molecular FormulaC₆H₄BrN₃C₄H₂BrClN₂
Molecular Weight198.02 g/mol193.43 g/mol
Functional Group at Position 2Acetonitrile (-CH₂CN)Chlorine (-Cl)
Reactivity at Position 2Relatively stableHighly reactive toward nucleophilic substitution
Synthetic UtilityEnd product or intermediateCommon synthetic precursor

Table 3: Comparison between 5-Bromo-2-pyrimidineacetonitrile and 5-Bromo-2-chloropyrimidine

5-Bromo-2-chloropyrimidine is particularly useful as a synthetic precursor due to the differential reactivity of the chlorine atom, which can be selectively replaced through nucleophilic substitution reactions to create compounds like 5-Bromo-2-pyrimidineacetonitrile .

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